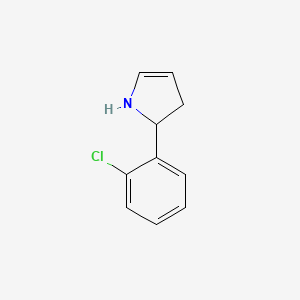

2-(2-Chlorophenyl)-2,3-dihydro-1H-pyrrole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2-chlorophenyl)-2,3-dihydro-1H-pyrrole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN/c11-9-5-2-1-4-8(9)10-6-3-7-12-10/h1-5,7,10,12H,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVBMCNAPJJYIHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CNC1C2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90838556 | |

| Record name | 2-(2-Chlorophenyl)-2,3-dihydro-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90838556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

823220-61-7 | |

| Record name | 2-(2-Chlorophenyl)-2,3-dihydro-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90838556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 2 Chlorophenyl 2,3 Dihydro 1h Pyrrole and Its Structural Analogs

Classical Approaches to Dihydropyrrole Ring Formation

Traditional methods for constructing the pyrrole (B145914) and dihydropyrrole ring have been foundational in heterocyclic chemistry. Adaptations of these classical name reactions remain relevant for the synthesis of substituted 2,3-dihydropyrroles.

Hantzsch Dihydropyrrole Synthesis Pathways

The Hantzsch synthesis is another classical multicomponent reaction, primarily known for the preparation of dihydropyridines. forecastchemicals.com However, a variation of this reaction, the Hantzsch pyrrole synthesis, allows for the formation of substituted pyrroles. google.com This method involves the reaction of a β-ketoester with an α-haloketone in the presence of ammonia (B1221849) or a primary amine. google.com

The established mechanism for the Hantzsch pyrrole synthesis involves the initial formation of an enamine from the β-ketoester and the amine. This enamine then acts as a nucleophile, attacking the α-haloketone. Subsequent cyclization and dehydration lead to the final pyrrole product. google.com The synthesis of 2,3-dihydropyrroles through a Hantzsch-type pathway is less common than for aromatic pyrroles. Achieving the dihydro- oxidation state would require careful selection of starting materials that prevent full aromatization in the final step. For instance, using substrates that lack key sites for elimination can terminate the reaction at the dihydropyrrole stage.

Multicomponent Reaction Strategies for 2,3-Dihydro-1H-pyrrole Derivatives

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single pot to form a complex product, incorporating most or all of the atoms from the starting materials. nih.govnih.gov This approach is particularly powerful for generating molecular diversity and has been successfully applied to the synthesis of highly substituted 2,3-dihydropyrroles. pharmaguideline.comgoogle.com

One-Pot Cascade Cyclizations

Cascade reactions, also known as domino or tandem reactions, involve a sequence of intramolecular or intermolecular transformations where the subsequent reaction is triggered by the functionality formed in the previous step. This strategy allows for the construction of complex molecular architectures from simple precursors in a single operation.

One notable example is the asymmetric synthesis of chiral 2,3-dihydropyrroles through a ring-opening/cyclization cascade of cyclopropyl (B3062369) ketones with primary amines. nih.gov This reaction, catalyzed by a chiral N,N'-dioxide/scandium(III) complex, proceeds via a kinetic resolution process to afford the products in high yields and excellent enantioselectivities. nih.gov Another approach involves the silver(I)-catalyzed cascade cyclization of amino-NH-1,2,3-triazoles with 2-alkynylbenzaldehydes, which leads to the formation of complex fused triazole systems. acgpubs.org While not directly yielding simple dihydropyrroles, this demonstrates the power of cascade reactions in building complex heterocyclic systems.

A highly efficient, one-step, stereoselective synthesis of fully substituted 2,3-dihydropyrroles has been achieved through a three-component reaction of amines, aromatic aldehydes, and α-ketoamides. google.com This reaction proceeds as a cascade, generating underexplored heterocycles that have shown potential as α-glucosidase inhibitors. google.com The use of 2-chlorobenzaldehyde (B119727) in such a reaction with an appropriate amine and α-ketoamide would be a plausible route to synthesizing analogs of the target compound.

Catalyst-Free and Solvent-Free Methodologies

In line with the principles of green chemistry, the development of catalyst-free and solvent-free synthetic methods is of great importance. These approaches reduce environmental impact, simplify purification processes, and can lower costs.

A number of multicomponent reactions for the synthesis of dihydropyrrole derivatives have been successfully implemented under these conditions. For example, an efficient, one-pot, catalyst-free synthesis of highly functionalized dihydropyrrol-2-ones has been reported from the four-component reaction of formaldehyde, dialkyl acetylenedicarboxylates, and amines. While this produces an oxidized form of the dihydropyrrole ring, it highlights the feasibility of catalyst-free approaches.

Solvent-free Hantzsch reactions have also been developed, sometimes utilizing microwave irradiation to accelerate the reaction. For instance, the condensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) can be carried out under solvent-free conditions using various catalysts, or in some cases, with just heat. A notable example is the catalyst-free three-component synthesis of highly functionalized 2,3-dihydropyrroles from amines, aromatic aldehydes, and α-ketoamides, which proceeds stereoselectively in a single step.

The following table summarizes representative catalyst-free and solvent-free multicomponent reactions for the synthesis of dihydropyrrole analogs.

Table 1: Examples of Catalyst-Free and Solvent-Free Syntheses of Dihydropyrrole Analogs

| Reactant 1 | Reactant 2 | Reactant 3 | Conditions | Product Type | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Aromatic Aldehyde | Ethyl Acetoacetate | Ammonium Acetate | PEG-400, 100 °C | 1,4-Dihydropyridine | 83-98 | |

| Aldehyde | β-Ketoester | Urea/Thiourea | CuSO₄·5H₂O, Solvent-free | Dihydropyrimidinone/thione | High | |

| Amine | Aromatic Aldehyde | α-Ketoamide | Catalyst-free, One-pot | Fully substituted 2,3-dihydropyrrole | High | google.com |

| 5-Bromothiophene-2-carboxaldehyde | 1,3-Diones | Ammonium Acetate | CAN, Solvent-free, RT | 1,4-Dihydropyridine | Good to Excellent |

Cycloaddition Reactions in the Synthesis of 2,3-Dihydro-1H-pyrroles

Cycloaddition reactions are powerful tools for the construction of cyclic compounds, offering high regio- and stereoselectivity. The [3+2] cycloaddition is particularly relevant for the synthesis of five-membered heterocycles like 2,3-dihydropyrroles.

One of the most well-known [3+2] cycloaddition methods for pyrrole synthesis is the Van Leusen reaction, which utilizes tosylmethyl isocyanide (TosMIC) as a three-atom synthon. The reaction of TosMIC with electron-deficient alkenes, such as α,β-unsaturated ketones or esters, in the presence of a base, leads to the formation of 3,4-disubstituted-3,4-dihydro-2H-pyrroles, which often aromatize to the corresponding pyrroles. By carefully selecting the substrates and reaction conditions, it is possible to isolate the dihydropyrrole intermediates.

Another strategy involves the reaction of nitrones with 1,3-enynes, which proceeds via a tandem regioselective addition and subsequent rearrangement to yield highly substituted 2,3-dihydro-1H-pyrrole derivatives. Furthermore, dearomative (4+3) cycloaddition reactions of 3-alkenylpyrroles with in situ-generated oxyallyl cations have been developed to furnish cyclohepta[b]pyrroles, demonstrating the utility of cycloadditions in creating complex fused ring systems based on the pyrrole core. A dithiane-induced [3+2] cycloaddition has also been reported as a transition-metal-free approach for the synthesis of dihydropyrroles from β-chloro-vinyl dithiane and various imines. wikipedia.org

The following table lists the chemical compounds mentioned in this article.

[3+2] Cycloaddition of Nitrones with Olefinic Systems

The [3+2] cycloaddition reaction between a nitrone and an alkene or alkyne represents a powerful and widely utilized method for constructing the isoxazolidine (B1194047) ring system, a direct precursor to 1,3-aminoalcohols. organicreactions.orgwikipedia.org This 1,3-dipolar cycloaddition is a concerted, pericyclic process where the nitrone serves as the 1,3-dipole and the olefin acts as the dipolarophile. wikipedia.org

The regioselectivity of this reaction is governed by frontier molecular orbital (FMO) theory. wikipedia.org When the olefin (dipolarophile) possesses electron-donating groups, the primary interaction is between the Highest Occupied Molecular Orbital (HOMO) of the dipolarophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the nitrone, leading to the formation of 5-substituted isoxazolidines. wikipedia.org Conversely, with electron-poor olefins, the HOMO of the nitrone and the LUMO of the dipolarophile dominate, favoring the 4-substituted regioisomer. wikipedia.org

This methodology has been extensively reviewed, with comprehensive tables detailing experimental conditions for the cycloaddition of cyclic nitrones with various alkenes. organicreactions.orgresearchgate.net The versatility of the nitrone-olefin cycloaddition has made it a cornerstone in the total synthesis of complex natural products. organicreactions.orgresearchgate.net For the synthesis of a compound like 2-(2-chlorophenyl)-2,3-dihydro-1H-pyrrole, a potential strategy would involve the cycloaddition of a C-(2-chlorophenyl)-substituted nitrone with an appropriate olefin, followed by subsequent chemical transformations of the resulting isoxazolidine to yield the target dihydropyrrole.

Stereoselective Cycloaddition Approaches for Dihydropyrroles

Achieving stereocontrol in the synthesis of dihydropyrroles is crucial for developing chiral drug candidates. acs.org Several stereoselective cycloaddition strategies have been developed to this end. While the [3+2] cycloaddition of nitrones with alkenes is stereospecific concerning the alkene's configuration, the diastereoselectivity can be low for C-substituted nitrones. wikipedia.org

Researchers have explored various approaches to enhance stereoselectivity. One method involves the use of chiral auxiliaries or catalysts. For instance, diastereo- and enantioselective [3+3] cycloadditions of spirocyclopropyl oxindoles with nitrones have been developed, highlighting the potential for creating spiro stereocenters. researchgate.net Another approach focuses on the diastereoselective formation of substituted 2,3-dihydropyrroles through an iron-catalyzed cycloisomerization of α-allenic sulfonamides, achieving high diastereomeric ratios. acs.org

Furthermore, a stereoselective method for synthesizing trans-2,3-disubstituted 2,3-dihydropyrroles has been reported, which involves the reaction of α-imino rhodium carbene complexes (generated from N-sulfonyl-1,2,3-triazoles) with α,β-unsaturated aldehydes. acs.org The diastereoselectivity of 1,3-dipolar cycloadditions of nitrile oxides to chiral homoallylic alcohols can be significantly enhanced by using Grignard reagents. nih.gov These examples underscore the ongoing efforts to develop robust and highly selective methods for accessing stereochemically defined dihydropyrrole structures.

Organometallic-Catalyzed Syntheses of Dihydropyrrole Scaffolds

Organometallic catalysis has emerged as a powerful tool for the synthesis of heterocyclic compounds, including dihydropyrroles. These methods often offer high efficiency, selectivity, and functional group tolerance. colab.ws

Transition Metal-Mediated Annulations and Cyclizations

Various transition metals, including rhodium, gold, palladium, iron, and copper, have been employed to catalyze the formation of the dihydropyrrole ring. acs.orgresearchgate.netorganic-chemistry.orgnih.govrsc.org

Rhodium catalysts have been used in the [3+2] cycloaddition of vinylaziridines with alkynes to produce dihydropyrroles with high stereoselectivity. researchgate.net Gold-catalyzed 5-endo-dig cycloisomerization of chiral homopropargyl sulfonamides provides an efficient route to enantioenriched 2,3-dihydropyrroles. researchgate.netrsc.org Palladium-catalyzed cyclizations of oxime esters with 1,2-disubstituted alkenes also yield chiral dihydropyrroles. acs.org

Iron-catalyzed cycloisomerization of α-allenic sulfonamides offers a diastereoselective pathway to substituted 2,3-dihydropyrroles. acs.org Copper-catalyzed methods include the synthesis of highly functionalized pyrroles from 3,6-dihydro-1,2-oxazines and the coupling of enynes with nitriles. rsc.orgacs.org Titanocene(III)-catalyzed radical arylation represents an atom-economical approach for C-H functionalization in the synthesis of dihydropyrrolizine scaffolds from pyrroles. nih.gov

Table 1: Examples of Transition Metal-Catalyzed Syntheses of Dihydropyrrole Analogs

| Catalyst/Metal | Reactants | Product Type | Reference |

|---|---|---|---|

| [Rh(NBD)2]BF4 | Vinylaziridines, Alkynes | Stereoselective [3+2] cycloadducts | researchgate.net |

| Gold Catalyst | Chiral Homopropargyl Sulfonamides | Enantioenriched 2,3-Dihydropyrroles | researchgate.net |

| Palladium Catalyst | Oxime Esters, 1,2-Disubstituted Alkenes | Chiral Dihydropyrroles | acs.org |

| Iron Catalyst | α-Allenic Sulfonamides | Diastereoselective 2,3-Dihydropyrroles | acs.org |

| Copper on Carbon (Cu/C) | 3,6-Dihydro-1,2-oxazines | Highly Functionalized Pyrroles | rsc.org |

| Titanocene(III) | Pyrroles | Dihydropyrrolizine Scaffolds | nih.gov |

Green Chemistry Principles in Dihydropyrrole Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of pyrrole and dihydropyrrole derivatives to develop more sustainable and environmentally friendly processes. semanticscholar.orgresearchgate.net Key aspects include the use of heterogeneous catalysts, atom-economical reactions, and less hazardous solvents. nih.govscispace.com

For instance, a catalyst-free, three-component reaction of amines, aromatic aldehydes, and α-ketoamides has been developed for the atom-economical and highly stereoselective synthesis of fully substituted 2,3-dihydropyrroles. rsc.org The use of heterogeneous catalysts like copper on carbon (Cu/C) allows for easier separation and recycling of the catalyst, contributing to a greener process. rsc.org Research has also focused on replacing hazardous solvents like dimethylformamide with more benign alternatives such as acetonitrile (B52724) in the synthesis of related pyrrole structures. scispace.com

Post-Synthetic Modifications and Derivatization of the Dihydropyrrole Core

Post-synthetic modification is a valuable strategy for diversifying the structure and properties of a core molecule like 2,3-dihydropyrrole. nih.gov This approach allows for the introduction of various functional groups at different positions of the heterocyclic ring.

Modifications at the Nitrogen Atom

The nitrogen atom of the dihydropyrrole ring is a common site for functionalization. N-substituted 2,3,5-functionalized 3-cyanopyrroles can be synthesized through a one-step, three-component reaction between α-hydroxyketones, oxoacetonitriles, and primary amines. nih.gov This method allows for the introduction of a variety of substituents on the nitrogen atom.

Furthermore, N-sulfonyl and N-acylpyrroles can be prepared via olefin ring-closing metathesis of diallylamines followed by in situ oxidative aromatization. organic-chemistry.org While these examples often lead to fully aromatic pyrroles, the underlying principles of N-functionalization are applicable to the dihydropyrrole system. The ability to modify the nitrogen atom is crucial for fine-tuning the biological activity of the resulting compounds. It is also a key handle for introducing further complexity or for attaching the dihydropyrrole scaffold to other molecular fragments. Recent advances in skeletal editing, such as the direct deletion of a nitrogen atom from secondary amines, offer novel strategies for transforming N-heterocycles, which could potentially be adapted for modifying the dihydropyrrole core in unconventional ways. researchgate.netnih.gov

Functionalization of the Chlorophenyl Substituent

Once the this compound core has been synthesized, further structural diversity can be achieved by functionalizing the chlorophenyl ring. The presence of the chlorine atom and the electronic nature of the dihydropyrrole substituent influence the reactivity and regioselectivity of these transformations. Standard aromatic functionalization reactions can be adapted for this purpose.

The chlorine atom is an ortho-, para-directing deactivator for electrophilic aromatic substitution. However, the positions ortho and para to the chlorine are already substituted (C1' and C3' relative to the pyrrole ring) or sterically hindered. The primary positions available for functionalization are C3', C4', C5', and C6' of the chlorophenyl ring. The outcomes of these reactions will be governed by the combined directing effects of the chlorine atom and the C2-dihydropyrrole substituent.

Table 1: Potential Functionalization Reactions of the Chlorophenyl Ring

| Reaction Type | Reagents and Conditions | Potential Products |

| Nitration | HNO₃, H₂SO₄ | Introduction of a nitro (-NO₂) group, likely at the C4' or C6' position. |

| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | Introduction of an additional halogen (Br or Cl). |

| Sulfonation | Fuming H₂SO₄ | Introduction of a sulfonic acid (-SO₃H) group. |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Introduction of an acyl group (-COR). This reaction may be challenging due to the deactivating nature of the chlorine substituent. researchgate.net |

| Cross-Coupling Reactions | Palladium or Copper catalysts, various coupling partners (e.g., boronic acids, amines, alcohols) | Replacement of the chlorine atom with other functional groups (e.g., aryl, alkyl, amino, alkoxy groups). |

It is important to note that the reaction conditions for these transformations must be carefully selected to avoid undesired reactions on the 2,3-dihydro-1H-pyrrole ring, which contains a potentially reactive N-H bond and a C=N imine equivalent within its structure. N-protection, for instance with a Boc group, might be necessary to prevent side reactions at the pyrrole nitrogen. nih.gov

Stereochemical Control in Synthesis

The C2 position of this compound is a stereocenter. Consequently, the synthesis of enantiomerically pure or enriched forms of this compound is a significant challenge. Several strategies can be employed to control the stereochemistry during the synthesis of its structural analogs, which can be adapted for the target molecule.

One of the most powerful methods for establishing stereocenters is asymmetric catalysis. Chiral catalysts can be used to influence the formation of one enantiomer over the other in key bond-forming steps. For the synthesis of related chiral 1H-pyrrol-3(2H)-ones, L-proline has been used as an organocatalyst in an asymmetric aldol (B89426) reaction, achieving excellent enantiomeric excess (99% ee). nih.govrsc.org This approach, which involves the reaction of diketoesters with aldehydes, could potentially be adapted to generate chiral precursors to 2-aryl-2,3-dihydropyrroles.

Another approach involves the use of chiral Brønsted acids. For instance, BINOL-derived phosphoric acids have been successfully employed in the catalytic, enantioselective [6+2]-cycloaddition of 2-methide-2H-pyrroles with aldehydes to produce highly substituted 2,3-dihydro-1H-pyrrolizin-3-ols with excellent diastereo- and enantioselectivity. nih.gov This methodology highlights the potential of chiral acid catalysis in controlling the stereochemistry of reactions involving pyrrole-based intermediates.

Dirhodium tetracarboxylate catalysts have also emerged as effective tools for enantioselective C-H functionalization. In the reaction of aryldiazoacetates with N-Boc-2,5-dihydro-1H-pyrrole, the use of a chiral dirhodium catalyst, Rh₂(S-PTAD)₄, resulted in highly enantio- and diastereoselective C-H functionalization at the C2 position, yielding products with up to 97% ee. nih.gov This method directly installs a substituted group at the C2 position with high stereocontrol.

Table 2: Strategies for Stereochemical Control in the Synthesis of 2-Aryl-2,3-dihydro-1H-pyrrole Analogs

| Method | Catalyst/Reagent | Key Transformation | Reported Enantioselectivity | Reference |

| Organocatalysis | L-proline | Asymmetric Aldol Reaction | 99% ee | nih.govrsc.org |

| Chiral Brønsted Acid Catalysis | BINOL-derived phosphoric acid | Enantioselective [6+2] Cycloaddition | High enantio- and diastereoselectivity | nih.gov |

| Transition Metal Catalysis | Chiral Dirhodium Tetracarboxylates (e.g., Rh₂(S-PTAD)₄) | Enantioselective C-H Functionalization | up to 97% ee | nih.gov |

| Chiral Auxiliary | Use of a chiral starting material or reagent | Diastereoselective reactions | Varies with auxiliary | N/A |

Advanced Spectroscopic and Structural Characterization of 2 2 Chlorophenyl 2,3 Dihydro 1h Pyrrole

Nuclear Magnetic Resonance (NMR) Spectroscopy (General Principles)

NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules by providing information about the chemical environment, connectivity, and spatial arrangement of atoms.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Structural Elucidation (General Application)2D NMR techniques are instrumental for unambiguous structural assignment.

COSY (Correlation Spectroscopy) would establish the connectivity between coupled protons, for instance, between the proton at C2 and the protons at C3.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with the signal of the carbon atom to which it is directly attached.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range (2-3 bond) correlations between protons and carbons, helping to piece together the molecular skeleton, for example, by correlating the C2 proton to carbons in the chlorophenyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the spatial proximity of protons, which is essential for determining the compound's conformation and stereochemistry.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis (General Principles)

Vibrational spectroscopy provides information about the functional groups present in a molecule.

Characteristic Absorption Bands and Functional Group Identification (Anticipated Features)The IR and Raman spectra would be expected to show several characteristic bands:

N-H Stretch: A moderate to weak band in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretching vibration. acgpubs.org

C=C Stretch: A band in the region of 1600-1650 cm⁻¹ for the C=C double bond within the dihydro-pyrrole ring.

Aromatic C-H Stretch: Bands above 3000 cm⁻¹ would indicate the C-H stretching of the aromatic ring.

Aliphatic C-H Stretch: Bands below 3000 cm⁻¹ would correspond to the C-H stretching of the methylene (B1212753) group at C3.

C-N Stretch: This would appear in the fingerprint region.

C-Cl Stretch: A strong band typically observed in the 700-800 cm⁻¹ region. mdpi.com

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation patterns upon ionization. For halogenated compounds like 2-(2-Chlorophenyl)-2,3-dihydro-1H-pyrrole, MS and HRMS provide definitive evidence of the elemental composition and structural features.

In mass spectrometry, the molecular ion peak (M⁺˙) provides the molecular weight of the compound. For this compound (C₁₀H₁₀ClN), the molecular ion is expected to appear as a doublet, characteristic of a monochlorinated compound. The nominal molecular weight is 179 g/mol for the molecule containing the ³⁵Cl isotope.

Electron impact (EI) ionization typically induces fragmentation, providing valuable structural information. The fragmentation of 2-substituted pyrrole (B145914) derivatives is significantly influenced by the nature of the substituent on the ring. nih.gov For aromatic and heterocyclic compounds, common fragmentation pathways include the cleavage of bonds adjacent to the ring system and the loss of substituents. libretexts.orgmiamioh.edu The primary fragmentation of this compound is expected to involve the loss of the chlorine atom and the cleavage of the C-C bond linking the phenyl ring to the dihydropyrrole moiety. nih.govlibretexts.org

Key fragmentation pathways would likely include:

Loss of a chlorine radical (•Cl): This pathway leads to a fragment ion [M-Cl]⁺.

Loss of a chlorophenyl radical (•C₆H₄Cl): This results in the formation of the 2,3-dihydro-1H-pyrrole cation.

Loss of HCl: A rearrangement followed by the elimination of a neutral HCl molecule can lead to an [M-HCl]⁺˙ ion.

Fragmentation of the dihydropyrrole ring: The five-membered ring can undergo cleavage to produce smaller charged fragments.

High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass of the molecular ion and its fragments, confirming their elemental compositions with high precision.

| Fragment Ion Structure | Proposed Fragmentation Pathway | Predicted m/z (for ³⁵Cl) | Information Gained |

|---|---|---|---|

| [C₁₀H₁₀ClN]⁺˙ | Molecular Ion (M⁺˙) | 179 | Confirms molecular weight. |

| [C₁₀H₁₀N]⁺ | Loss of •Cl | 144 | Confirms presence of a chlorine atom. |

| [C₄H₆N]⁺ | Loss of •C₆H₄Cl | 68 | Confirms the chlorophenyl substituent. |

| [C₁₀H₉N]⁺˙ | Loss of HCl | 143 | Suggests a rearrangement process. |

| [C₆H₄Cl]⁺ | Cleavage of the C-C bond | 111 | Identifies the chlorophenyl cation. |

A definitive feature in the mass spectrum of a chlorine-containing compound is the isotopic pattern of its molecular ion. libretexts.orgchemdictionary.org Natural chlorine consists of two stable isotopes: ³⁵Cl (approximately 75.77% abundance) and ³⁷Cl (approximately 24.23% abundance). chemdictionary.org

This natural distribution gives rise to two distinct peaks for any chlorine-containing fragment: a molecular ion peak (M⁺˙) corresponding to the ³⁵Cl isotope and a second peak (M+2)⁺˙ at two mass units higher, corresponding to the ³⁷Cl isotope. The relative intensity of these peaks is directly proportional to the isotopic abundances, resulting in a characteristic ratio of approximately 3:1 (75.77 / 24.23 ≈ 3.1). libretexts.org The observation of this M/M+2 pattern is a clear indicator of the presence of a single chlorine atom in the molecule. For this compound, this signature pattern would be evident for the molecular ion and any fragments that retain the chlorine atom.

| Ion | Isotope Composition | m/z (Nominal Mass) | Expected Relative Intensity |

|---|---|---|---|

| [M]⁺˙ | C₁₀H₁₀³⁵ClN | 179 | ~100% (Base peak of the cluster) |

| [M+2]⁺˙ | C₁₀H₁₀³⁷ClN | 181 | ~32% |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The resulting spectrum is characteristic of the chromophores present in the structure.

The principal chromophores in this compound are the 2-chlorophenyl group and the imine (C=N) double bond within the 2,3-dihydropyrrole ring. The electronic spectrum is expected to be dominated by transitions involving the π-electrons of the aromatic system and the non-bonding (n) electrons of the nitrogen atom.

The expected electronic transitions include:

π → π Transitions:* These are high-intensity absorptions associated with the promotion of an electron from a π bonding orbital to a π* antibonding orbital. The conjugated system formed by the chlorophenyl ring is the primary site for these transitions. Aromatic compounds typically show strong absorptions in the 200-280 nm range. scielo.org.za For example, 2-phenyl-1H-pyrrole exhibits a strong absorption maximum (λmax) around 275 nm. nist.gov The presence of the chlorine substituent and the dihydropyrrole ring would modulate the exact position and intensity of these bands.

n → π Transitions:* These lower-intensity transitions involve the promotion of a non-bonding electron (from the nitrogen lone pair) to a π* antibonding orbital of the imine double bond. These absorptions typically occur at longer wavelengths (lower energy) than π → π* transitions and can sometimes be obscured by the more intense bands. uobabylon.edu.iq

The solvent can influence the position of these absorption bands; polar solvents can cause a blue shift (hypsochromic shift) of n → π* transitions and a red shift (bathochromic shift) of π → π* transitions. uobabylon.edu.iq

| Expected λmax Range (nm) | Transition Type | Chromophore | Expected Molar Absorptivity (ε) |

|---|---|---|---|

| 200-230 | π → π | Phenyl Ring | High |

| 260-290 | π → π | Chlorophenyl-Imine Conjugated System | Moderate to High |

| >300 | n → π* | Imine (C=N) Nitrogen Lone Pair | Low |

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography is the most powerful technique for the unambiguous determination of the three-dimensional structure of a crystalline compound, providing precise information on bond lengths, bond angles, and stereochemistry.

The structure of this compound contains a chiral center at the C2 carbon of the pyrrole ring, the point of attachment for the chlorophenyl group. This means the compound can exist as a pair of enantiomers, (R)- and (S)-. Single-crystal X-ray diffraction analysis is the definitive method for determining the absolute configuration of a chiral molecule, provided a suitable single crystal of one enantiomer can be grown and analyzed. nih.govnih.gov This technique, particularly when using anomalous dispersion, can distinguish between the R and S forms without ambiguity.

Furthermore, a crystallographic study would reveal the precise solid-state conformation of the molecule. This includes:

Ring Pucker: The five-membered 2,3-dihydro-1H-pyrrole ring is not planar. X-ray analysis would define its exact conformation, which is typically an "envelope" or "twist" form. researchgate.net

Substituent Orientation: The analysis would determine the dihedral angle between the plane of the dihydropyrrole ring and the chlorophenyl ring, describing the rotational orientation of the substituent. nih.govnih.gov

Intermolecular Interactions: The crystal packing would show any significant intermolecular forces, such as hydrogen bonding (involving the N-H group) or π–π stacking interactions between aromatic rings, which govern the solid-state architecture. nih.govresearchgate.net

| Structural Parameter | Significance for this compound |

|---|---|

| Absolute Configuration | Unambiguously assigns the stereochemistry at the C2 chiral center as either (R) or (S). |

| Bond Lengths (Å) | Provides precise distances for all bonds (e.g., C-Cl, C-N, C=N, C-C). |

| Bond Angles (°) | Defines the geometry around each atom, including the angles within the rings. |

| Torsion (Dihedral) Angles (°) | Describes the conformation of the dihydropyrrole ring (puckering) and the orientation of the chlorophenyl group relative to the heterocyclic ring. |

| Crystal Packing and Intermolecular Forces | Reveals how molecules are arranged in the crystal lattice and identifies interactions like N-H···π or C-H···π bonds. nih.gov |

Analysis of Intermolecular Interactions (Hydrogen Bonding, Halogen Bonding, π-π Stacking)

A definitive analysis of the intermolecular interactions for this compound cannot be constructed. However, based on the functional groups present in the molecule—a secondary amine (N-H), a chlorophenyl group (C-Cl), and aromatic and heterocyclic rings—several types of interactions could be anticipated in its crystal structure.

Hydrogen Bonding: The pyrroline (B1223166) ring contains an N-H group, which can act as a hydrogen bond donor. This could lead to the formation of N-H···N hydrogen bonds, linking molecules into chains or dimers. For instance, in related pyrrole derivatives, N-H···O and N-H···N hydrogen bonds are significant in defining the crystal packing. nih.govnih.gov

Halogen Bonding: The chlorine atom on the phenyl ring could participate in halogen bonding, acting as a Lewis acid and interacting with a Lewis base. The strength and geometry of such C-Cl···X interactions would depend on the nature of the halogen bond acceptor atom (e.g., N, O) in neighboring molecules. Studies on other chloro-substituted heterocyclic compounds have shown the presence of C-H···Cl and even weak Cl···Cl contacts. mdpi.comnih.gov

Without specific crystallographic data for this compound, any description of its intermolecular interactions remains speculative.

Polymorphism and Crystal Engineering Studies

There is no information available in the provided search results regarding polymorphism or crystal engineering studies specifically conducted on this compound.

Polymorphism, the ability of a compound to crystallize in more than one crystal structure, is a critical aspect of study for pharmaceuticals and material science. Different polymorphs can exhibit distinct physical properties. The study of polymorphism would involve crystallizing the compound under various conditions and analyzing the resulting crystal structures by techniques such as X-ray diffraction.

Crystal engineering aims to design and control the formation of crystal structures with desired properties by understanding and utilizing intermolecular interactions. For this compound, crystal engineering studies could explore how modifications to the molecular structure or the use of co-crystallizing agents influence the packing arrangement and the resulting material properties. This could involve the strategic use of hydrogen and halogen bonding to create specific supramolecular architectures. nih.govrsc.org However, no such studies have been reported for this specific compound in the available literature.

Theoretical and Computational Investigations of 2 2 Chlorophenyl 2,3 Dihydro 1h Pyrrole

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful computational technique used to study chemical bonding and delocalization of electron density within a molecule. It transforms the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and antibonding orbitals.

NBO analysis provides a detailed picture of the Lewis structure of a molecule and quantifies deviations from this idealized structure in terms of charge transfer or hyperconjugative interactions.

NBO analysis is particularly useful for quantifying the strength of intra- and intermolecular interactions. researchgate.net By examining the interactions between filled (donor) NBOs and empty (acceptor) NBOs, one can understand the stabilizing effects of electron delocalization.

Intermolecular interactions , like hydrogen bonds or other weak interactions, can also be analyzed. The strength of these interactions can be estimated by the second-order perturbation energy, E(2), which quantifies the stabilization energy resulting from the donor-acceptor interaction.

For 2-(2-Chlorophenyl)-2,3-dihydro-1H-pyrrole, NBO analysis could reveal key interactions, such as those involving the nitrogen lone pair, the π-electrons of the phenyl ring, and the orbitals associated with the chlorine atom, which govern its structural preferences and reactivity.

Hyperconjugative Effects

A detailed analysis of hyperconjugative effects specific to this compound is not extensively documented in currently available scientific literature. However, computational methods such as Natural Bond Orbital (NBO) analysis are standard tools for investigating these interactions in similar heterocyclic systems.

In related molecules, hyperconjugation plays a crucial role in stabilizing molecular conformations. These effects involve the delocalization of electron density from a filled (donor) orbital to an adjacent unfilled (acceptor) orbital. For a compound like this compound, key interactions would likely involve:

Delocalization of the nitrogen lone pair (LP) electrons into the antibonding orbitals of adjacent C-C and C-H bonds.

Interactions between the π-orbitals of the chlorophenyl ring and the σ-orbitals of the dihydropyrrole ring.

Stabilization arising from electron donation from σ-bonds of the dihydropyrrole ring into the antibonding π* orbitals of the aromatic ring.

The magnitude of these interactions, typically quantified in terms of stabilization energy (E(2)), would depend on the specific conformation of the molecule, particularly the dihedral angle between the chlorophenyl group and the dihydropyrrole ring. Computational studies on analogous compounds, such as 2-acylpyrroles and substituted prolines, have demonstrated that such hyperconjugative interactions significantly influence conformational preferences and the rotational barriers of substituted pyrrole (B145914) rings. nih.govresearchgate.net For instance, studies on norbornylamine derivatives show that the interaction between a nitrogen lone pair and a vicinal C-C antibonding orbital can contribute stabilization energies of up to 10 kcal/mol, depending on the dihedral angle. mdpi.com Without specific computational data for this compound, a precise quantitative analysis remains speculative.

Spectroscopic Property Prediction and Correlation with Experimental Data

Simulated NMR Spectra and Chemical Shifts

Theoretical calculations, particularly using Density Functional Theory (DFT) with methods like the Gauge-Independent Atomic Orbital (GIAO), are widely employed to predict ¹H and ¹³C NMR chemical shifts. nih.gov These predictions are valuable for confirming molecular structures by comparing them with experimental data.

For this compound, a simulated spectrum would provide predicted chemical shifts for each unique proton and carbon atom. The accuracy of these predictions depends on the chosen functional and basis set. A typical approach involves optimizing the molecular geometry and then performing NMR calculations. The results are often scaled using a linear regression analysis based on a comparison between experimental and calculated shifts for a set of similar, known compounds to improve accuracy. nih.gov

A hypothetical table of predicted chemical shifts would resemble the following:

Table 1: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2 | 5.10 | 65.2 |

| C3 | 2.45, 2.60 | 35.8 |

| C4 | 3.10, 3.25 | 48.1 |

| C5 | 4.20 | 105.3 |

| N1-H | 7.50 | - |

| C1' (Aromatic) | - | 140.1 |

| C2' (Aromatic) | - | 132.5 |

| C3' (Aromatic) | 7.30 | 128.9 |

| C4' (Aromatic) | 7.25 | 129.7 |

| C5' (Aromatic) | 7.35 | 127.4 |

| C6' (Aromatic) | 7.55 | 130.6 |

**Note: These values are illustrative and not based on actual experimental or computational data for the specific compound.

Predicted Vibrational Frequencies and Intensities

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify functional groups and confirm molecular structure. DFT calculations can predict the vibrational frequencies and their corresponding intensities. These theoretical spectra are often compared with experimental FT-IR and FT-Raman spectra for validation.

The predicted vibrational modes for this compound would include:

N-H stretching vibrations.

Aromatic and aliphatic C-H stretching.

C=C stretching from the phenyl ring.

C-N stretching from the pyrrole ring.

C-Cl stretching.

Various bending and torsional modes.

Calculated frequencies are typically scaled by a factor (e.g., ~0.96 for B3LYP functional) to correct for anharmonicity and other systematic errors in the computational method. nih.gov A comparison of key predicted and (if available) experimental frequencies would be presented in a table.

Table 2: Hypothetical Predicted IR Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) (Scaled) |

| N-H Stretch | 3450 |

| Aromatic C-H Stretch | 3100-3000 |

| Aliphatic C-H Stretch | 2950-2850 |

| C=C Aromatic Stretch | 1600, 1475 |

| C-N Stretch | 1250 |

| C-Cl Stretch | 750 |

**Note: These values are illustrative and not based on actual experimental or computational data.

UV-Vis Absorption Spectra Predictions (TD-DFT)

Time-dependent DFT (TD-DFT) is the standard method for simulating UV-Vis absorption spectra by calculating the electronic transition energies and oscillator strengths. nih.gov The predicted spectrum shows the wavelengths of maximum absorption (λmax), which correspond to electronic excitations, typically from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO) or other frontier orbitals.

For this compound, the main electronic transitions would likely be π → π* transitions within the chlorophenyl ring. The calculations would provide insights into how the dihydropyrrole substituent affects the electronic structure and absorption spectrum of the chlorophenyl moiety.

Table 3: Hypothetical Predicted UV-Vis Absorption Data for this compound

| Transition | Predicted λmax (nm) | Oscillator Strength (f) |

| HOMO → LUMO | 275 | 0.15 |

| HOMO-1 → LUMO | 230 | 0.45 |

**Note: These values are illustrative and not based on actual experimental or computational data.

Molecular Dynamics Simulations

While often used for biological systems, molecular dynamics (MD) simulations can also investigate the conformational dynamics of small molecules in various environments.

Conformational Flexibility and Dynamics

MD simulations could be used to explore the conformational landscape of this compound. The primary focus would be on the rotational flexibility around the C2-C1' single bond, which dictates the relative orientation of the chlorophenyl and dihydropyrrole rings.

A simulation would involve placing the molecule in a solvent box and running the simulation for a sufficient time to sample various conformations. Analysis of the trajectory would reveal:

The preferred dihedral angles (conformers).

The energy barriers between different conformers.

The influence of the solvent on conformational preferences.

For 2-substituted pyrroles, the presence of syn and anti conformers is a key aspect of their flexibility. nih.gov In the case of this compound, steric hindrance from the ortho-chloro substituent would likely play a significant role in determining the most stable conformation, favoring a non-planar arrangement between the two rings to minimize steric clash.

Solvent Effects on Molecular Behavior

The behavior of this compound at a molecular level can be significantly influenced by the surrounding solvent medium. Computational studies on similar heterocyclic compounds suggest that while properties like the frontier molecular orbital (FMO) energy gap may show minimal variation across different solvents, other characteristics such as dipole moment and molecular geometry can be more susceptible to solvent polarity. acs.orgasianresassoc.orgresearchgate.net The solubility of this compound in organic solvents like ethanol (B145695) and DMSO, and its insolubility in water, indicates a preference for less polar environments. forecastchemicals.com

The interaction between the solute and solvent molecules can be complex, involving a combination of bulk medium effects and specific intermolecular interactions. researchgate.net For this compound, polar solvents are expected to interact with the polar regions of the molecule, particularly around the nitrogen atom and the chloro-substituent, potentially leading to changes in the conformational equilibrium of the dihydropyrrole ring and the orientation of the chlorophenyl group.

To illustrate the potential impact of solvent polarity on the molecular properties of this compound, the following table presents hypothetical calculated data based on general principles observed for similar molecules in computational studies.

Calculated Solvent Effects on Molecular Properties

| Solvent | Dielectric Constant (ε) | Calculated Dipole Moment (Debye) | Calculated Solvation Energy (kcal/mol) |

|---|---|---|---|

| Vacuum | 1 | 2.10 | 0 |

| Chloroform | 4.81 | 2.55 | -3.2 |

| Ethanol | 24.55 | 3.10 | -6.8 |

| Water | 80.1 | 3.75 | -9.5 |

Structure-Property Relationships (excluding biological activity)

The physicochemical characteristics of this compound are intrinsically linked to its molecular structure, specifically the nature of the chlorophenyl substituent and the conformation of the dihydropyrrole ring.

Influence of Chlorophenyl Substitution on Electronic and Steric Properties

From a steric perspective, the 2-chlorophenyl group is bulky. Its presence at the C2 position of the dihydropyrrole ring introduces considerable steric hindrance, which can influence the molecule's reactivity and conformational preferences. nih.gov The ortho-substituent, in particular, can restrict the rotation of the phenyl ring around the C-C bond connecting it to the dihydropyrrole ring, leading to a preferred, non-planar arrangement of the two ring systems.

The following table summarizes key electronic and steric parameters associated with the chlorophenyl substituent, based on data from related compounds.

Electronic and Steric Parameters of the 2-Chlorophenyl Substituent

| Parameter | Description | Estimated Value/Effect |

|---|---|---|

| Hammett Constant (σ) | Describes the electron-withdrawing or -donating ability of a substituent. | Positive (electron-withdrawing) |

| Taft Steric Parameter (Es) | Quantifies the steric bulk of a substituent. | Negative (indicates steric hindrance) |

| Calculated van der Waals Volume | The volume occupied by the substituent. | Relatively large |

Relationship Between Dihydropyrrole Ring Conformation and Overall Molecular Characteristics

The 2,3-dihydropyrrole ring is not planar and adopts a puckered conformation to relieve internal strain. nih.govchemrxiv.org The exact conformation is typically an "envelope" or "twist" form. The degree of puckering can be quantified using Cremer-Pople puckering parameters, which describe the deviation from a mean plane. nih.govsmu.edu

The table below presents hypothetical conformational data for the dihydropyrrole ring in this compound, based on analyses of similar five-membered heterocyclic rings.

Conformational Parameters of the Dihydropyrrole Ring

| Parameter | Description | Hypothetical Value |

|---|---|---|

| Puckering Amplitude (Q) | The total degree of puckering of the ring. | ~0.3 - 0.4 Å |

| Phase Angle (φ) | Describes the type of puckering (e.g., envelope, twist). | Variable, indicating conformational flexibility |

| Preferred Conformer | The lowest energy conformation of the ring. | Envelope or Twist |

| Substituent Orientation | The preferred position of the 2-chlorophenyl group. | Pseudo-equatorial |

Applications in Chemical Research and Materials Science Excluding Prohibited Areas

Role as Synthetic Intermediates and Building Blocksnih.govnih.govorgchemres.orgnih.gov

The structural framework of 2-(2-chlorophenyl)-2,3-dihydro-1H-pyrrole serves as a foundational component for constructing more intricate molecular structures. Pyrrole (B145914) derivatives are recognized as crucial building blocks for a wide range of organic compounds, including many found in nature and pharmaceuticals. nih.govorgchemres.orgsemanticscholar.org The reactivity of the dihydropyrrole ring, combined with the electronic influence of the 2-chlorophenyl substituent, provides multiple avenues for chemical modification.

The 2,3-dihydro-1H-pyrrole scaffold is a key starting point for synthesizing a variety of complex, often fused, heterocyclic systems. The inherent reactivity of the ring system allows for its transformation into more elaborate structures through various chemical reactions. clockss.org For instance, dihydropyrrole derivatives can undergo ring-opening and subsequent recyclization to form different heterocyclic cores. nih.govacgpubs.org

Research has demonstrated that pyrrole-based structures are instrumental in creating fused ring systems like pyrrolo[3,2-d]pyrimidines, pyrrolo[3,4-c]pyrazol-6(1H)-ones, and pyrrolo[2,3-d] nih.govresearchgate.netijcea.orgtriazines. nih.govnih.govscirp.org One established method involves the reaction of pyrrole-2,3-diones, which can be derived from dihydropyrroles, with binucleophiles like 1,2-aromatic diamines to yield quinoxalin-2-ones. acgpubs.org This process involves a nucleophilic attack on the pyrrole ring, followed by ring opening and intramolecular condensation. acgpubs.org

Another significant application is in cycloaddition reactions. Organocatalytic, enantioselective [6+2] cycloadditions of 2-methide-2H-pyrroles (reactive intermediates derivable from dihydropyrroles) with aldehydes have been developed to produce densely substituted 2,3-dihydro-1H-pyrrolizin-3-ols. nih.govacs.org These reactions, often catalyzed by chiral phosphoric acids, create multiple stereocenters with high control, highlighting the utility of the dihydropyrrole core in stereoselective synthesis. nih.govacs.org

The following table summarizes examples of complex heterocyclic systems synthesized from pyrrole-related precursors.

| Precursor Type | Reagents | Resulting Heterocyclic System | Citation |

| Dihydrochromeno[2,3-c]pyrrole-3,9-diones | Hydrazine hydrate | 3-(2-Hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-ones | nih.gov |

| 1H-Pyrrole-2-carbinols | Aryl acetaldehydes, Chiral Phosphoric Acid | 2,3-Dihydro-1H-pyrrolizin-3-ols | nih.govacs.org |

| 4-Aroyl-5-aryl-1H-pyrrole-2,3-diones | 1,2-Phenylenediamines | 3-(Aroylmethylene)quinoxalin-2(1H)-ones | acgpubs.org |

| 2-C-formyl glycals (related dihydropyran precursors) | Aminopyrazoles | Pyrazolo[3,4-b]pyridines | chim.it |

| Alkene-tethered pyrroles | Aroyl chlorides, Copper catalyst | Tetrahydroindolizine derivatives | nih.gov |

Diversity-oriented synthesis (DOS) aims to generate collections of structurally diverse small molecules to explore chemical space efficiently. scispace.com The this compound scaffold is well-suited for DOS strategies due to its multiple reactive sites that allow for the introduction of various substituents and the construction of different molecular skeletons from a common core. nih.govscispace.com

One approach in DOS is the "build/couple/pair" strategy, where starter units are built, coupled together to form a densely functionalized molecule, and then different functional groups are "paired" in reactions to create diverse scaffolds. scispace.com A dihydropyrrole core can be elaborated at the nitrogen atom, the aromatic ring, and the remaining sp2 carbon of the pyrroline (B1223166) ring. An efficient multicomponent reaction for synthesizing libraries of 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones demonstrates this principle, where various aldehydes and primary amines can be used to generate a wide range of products from a common pyruvate (B1213749) starting material. nih.gov This protocol allows for the practical synthesis of compound libraries with a broad scope of substituents under mild conditions. nih.gov Solid-phase organic synthesis (SPOS) has also been employed for creating libraries of related 3,4-dihydro-2(1H)-pyridone derivatives, showcasing a viable technique for generating molecular diversity. semanticscholar.org

Potential in Ligand Design and Coordination Chemistry (Purely Chemical Context)

The nitrogen atom in the 2,3-dihydro-1H-pyrrole ring, with its available lone pair of electrons, makes this scaffold a candidate for ligand design in coordination chemistry. nih.gov The structure can act as a monodentate ligand through the nitrogen atom or be further functionalized to create bidentate or multidentate ligands capable of chelating to metal centers.

The 2-chlorophenyl group can influence the electronic properties and steric environment of the coordination site. The design of pyrrole-containing ligands is an active area of research. For example, pyrrole derivatives have been designed as analogs of other known ligands to study their binding capabilities. nih.gov While much of the research into pyrrole-based ligands is driven by biological applications, the fundamental coordination chemistry provides insights into their potential in purely chemical contexts, such as in the development of novel catalysts or functional materials. nih.gov The synthesis of metal complexes with pyrrole-derived ligands can lead to structures with interesting geometries and electronic properties.

Catalytic Applications

While the compound itself is not typically a catalyst, its derivatives can serve as ligands for catalytic metal complexes or act as organocatalysts. The pyrrolidine (B122466) and pyrrole motifs are central to many successful catalyst systems.

Chiral phosphoric acids have been used to catalyze reactions involving pyrrole-based intermediates, such as the enantioselective [6+2] cycloaddition to form pyrrolizines. nih.govacs.org In these cases, the pyrrole-derived substrate is activated by the catalyst. Furthermore, excited-state copper catalysis has been employed for the synthesis of heterocycles, including those derived from alkene-tethered pyrroles, demonstrating the role of pyrrole derivatives as substrates in advanced catalytic cycles. nih.gov The development of new catalytic systems often relies on versatile heterocyclic building blocks, and dihydropyrroles can be precursors to ligands or more complex organocatalytic structures. For instance, a related compound, 1-(2-Chlorophenyl)-1H-pyrrole-2,5-dione, has been computationally predicted to have potential use as a catalyst. epa.gov

Applications in Advanced Materials Development

Pyrrole-based structures are fundamental units in various advanced materials, particularly those with interesting optoelectronic properties. Although research may not focus specifically on this compound, the broader class of pyrrole and dihydropyrrole derivatives is integral to this field.

Derivatives of pyrrolo[3,2-b]pyrroles, which can be synthesized from simpler pyrrole precursors, are promising as organic optoelectronic compounds. kennesaw.edu Their properties can be finely tuned through synthetic design, such as by altering the substituents on attached phenyl rings. kennesaw.edunih.gov The ability to modify the π-conjugated system allows for control over the material's UV-vis absorbance, fluorescence, and redox properties. kennesaw.edunih.gov

Diketopyrrolopyrrole (DPP) polymers, another class of materials built from pyrrole units, are heavily researched for applications in organic electronics. The optoelectronic properties of these polymers can be controlled by the orientation of incorporated pyridyl groups or other structural motifs. tue.nlrsc.org Studies on 1,4-dihydropyrrolo[3,2-b]pyrrole (B12111405) (DHPP) chromophores have shown that varying electron-donating or -withdrawing groups on peripheral biphenyl (B1667301) substituents allows for the fine-tuning of optoelectronic properties in both neutral and oxidized states. nih.gov Some of these chromophores exhibit high-contrast electrochromism, making them suitable for electronic devices. nih.gov

The following table details the impact of substituents on the optoelectronic properties of related pyrrole-based materials.

| Material Class | Structural Variation | Impact on Properties | Citation |

| Pyrrolo[3,2-b]pyrroles | Electron-donating vs. electron-withdrawing phenyl substituents | Tunable UV-vis absorbance and fluorescence; altered optical properties of oxidized species | kennesaw.edu |

| 1,4-Dihydropyrrolo[3,2-b]pyrroles (DHPPs) | Functional groups on biphenyl substituents | Changes in UV-vis absorbance, onset of oxidation, and color of radical cations (electrochromism) | nih.gov |

| Diketopyrrolopyrrole (DPP) Polymers | Orientation of pyridyl units in the polymer backbone | Shifted absorption spectra and narrower bandgaps, affecting intermolecular aggregation and charge mobility | rsc.org |

Green Chemistry Aspects of this compound Synthesis and Use

Green chemistry principles, which aim to reduce waste and hazardous substance use, are increasingly being applied to the synthesis of heterocyclic compounds like pyrroles. nih.govmdpi.comdergipark.org.tr The development of environmentally friendly synthetic protocols is a major goal in modern chemistry. ijcea.orgijcea.org

Several green methods for pyrrole synthesis have been reported, which are applicable to precursors of this compound. These include:

Multicomponent Reactions (MCRs): MCRs are inherently atom-economical as they combine three or more reactants in a single step to form a complex product, minimizing byproducts. orgchemres.orgijcea.org

Solvent-Free Synthesis: Conducting reactions without a solvent, or "neat," reduces waste and eliminates the hazards associated with volatile organic compounds. ijcea.orgijcea.org For example, the synthesis of some tetrahydro-dihydroxy-oxoindeno[1,2-b]pyrroles has been achieved via a solvent-free condensation at room temperature. ijcea.orgijcea.org

Use of Greener Solvents: When a solvent is necessary, water is an ideal green choice due to its non-toxic and non-flammable nature. dergipark.org.tr An efficient, catalyst-free, one-pot synthesis of pyrrole derivatives has been developed using water as the solvent at room temperature. orgchemres.org

Heterogeneous and Recyclable Catalysts: The use of solid catalysts, such as zeolites (e.g., HZSM-5) and palladium on carbon (Pd/C), simplifies product purification and allows the catalyst to be recovered and reused, reducing waste and cost. nih.govresearchgate.net An eco-friendly protocol for synthesizing 4,5-substituted 1H-pyrrole-3-carbonitriles has been developed using such recyclable heterogeneous catalysts. researchgate.net

These approaches make the synthesis and subsequent reactions of pyrrole derivatives more sustainable and environmentally benign. nih.govresearchgate.net

Future Directions and Research Gaps

Development of Novel and Sustainable Synthetic Routes

The synthesis of dihydropyrroles is well-established, but there remains a considerable need for more efficient, sustainable, and versatile methodologies. Future research should prioritize the development of synthetic strategies that align with the principles of green chemistry.

Catalytic Systems: The exploration of novel catalytic systems is paramount. While rhodium-based catalysts have shown efficacy in the hydroacylative coupling of aldehydes with allylic amines to form dihydropyrroles, further research into catalysts based on more abundant and less toxic metals is warranted. nih.gov The development of heterogeneous catalysts, such as copper on carbon (Cu/C), could also offer advantages in terms of reusability and simplified purification protocols. rsc.org

Sustainable Practices: A shift towards more sustainable synthetic methods is crucial. rsc.orgnih.gov This includes the use of greener solvents like water or acetonitrile (B52724), employing energy-efficient techniques such as microwave-assisted synthesis, and designing reactions with high atom economy. rsc.orgfrontiersin.orgchemistryjournals.net For instance, replacing traditional solvents like dimethylformamide (DMF) with acetonitrile has been shown to improve the sustainability profile of related heterocyclic syntheses by reducing hazardous waste and lowering reaction temperatures. rsc.org

One-Pot and Cascade Reactions: Designing one-pot or cascade reactions that allow for the construction of highly functionalized dihydropyrroles from simple, readily available starting materials is a significant goal. nih.gov Such processes, which combine multiple reaction steps without isolating intermediates, improve efficiency and reduce waste. An example is the three-component assembly of pyrroles using a rhodium-catalyzed hydroacylation combined with a Suzuki-type coupling, a strategy that could be adapted for dihydropyrrole synthesis. nih.gov

Exploration of Under-Investigated Chemical Reactivity

The chemical reactivity of the 2,3-dihydro-1H-pyrrole core, particularly with the influence of a 2-chlorophenyl substituent, is not fully explored. Future studies could uncover novel transformations and expand the synthetic utility of this scaffold.

Functionalization Reactions: Systematic investigation into the functionalization of the dihydropyrrole ring is needed. This includes exploring electrophilic and nucleophilic substitution reactions, C-H activation/functionalization at various positions, and reactions involving the nitrogen atom. The presence of the chlorophenyl group may influence the regioselectivity of these reactions.

Ring Transformations: Research into ring-opening, ring-expansion, and cycloaddition reactions could yield novel heterocyclic systems. For example, 1,3-dipolar cycloaddition reactions using the dihydropyrrole as the dipolarophile could provide access to complex polycyclic structures. nih.gov

Reduction and Oxidation: While the reduction of dihydropyrroles to the corresponding pyrrolidines is a known transformation, exploring selective reduction methods that preserve other functional groups is valuable. nih.gov Conversely, controlled oxidation to the corresponding pyrrole (B145914) or other oxidized derivatives presents another area for investigation.

Advanced Characterization of Solid-State Forms and Isomers

The physical properties of a chemical compound are intrinsically linked to its solid-state structure. A thorough investigation into the polymorphism and isomerism of 2-(2-Chlorophenyl)-2,3-dihydro-1H-pyrrole is a critical research gap.

Polymorphism: Polymorphism is the ability of a solid material to exist in multiple crystalline forms. pediaa.combyjus.com These different forms, or polymorphs, can exhibit distinct physical properties, including melting point, solubility, and stability. A comprehensive screening for polymorphs of this compound using techniques like single-crystal X-ray diffraction, powder X-ray diffraction (PXRD), and differential scanning calorimetry (DSC) is necessary.

Isomerism: The compound possesses a chiral center at the C2 position of the pyrrole ring, meaning it can exist as a pair of enantiomers (R and S isomers). The synthesis, separation, and characterization of these individual enantiomers are essential. Furthermore, the potential for diastereomerism exists in derivatives with additional stereocenters. mdpi.com Advanced analytical techniques such as chiral chromatography and nuclear magnetic resonance (NMR) spectroscopy with chiral shift reagents would be required. mdpi.com

Table 1: Techniques for Solid-State and Isomeric Characterization

| Property | Characterization Technique | Information Obtained |

| Crystal Structure | Single-Crystal X-ray Diffraction | Definitive 3D atomic arrangement, bond lengths, and angles. nih.gov |

| Crystalline Forms | Powder X-ray Diffraction (PXRD) | Fingerprint of crystalline phases, identification of polymorphs. |

| Thermal Properties | Differential Scanning Calorimetry (DSC) | Melting points, phase transitions, and purity. |

| Vibrational Modes | Infrared (IR) & Raman Spectroscopy | Information on functional groups and molecular vibrations. mdpi.com |

| Isomeric Purity | Chiral High-Performance Liquid Chromatography (HPLC) | Separation and quantification of enantiomers. |

| Stereochemistry | Nuclear Magnetic Resonance (NMR) Spectroscopy | Determination of relative configuration (e.g., cis/trans) through coupling constants. mdpi.com |

Deeper Theoretical Insights into Structure-Property Relationships

Computational chemistry offers powerful tools to understand and predict the behavior of molecules, providing insights that can guide experimental work. uni-bonn.de

DFT Calculations: Density Functional Theory (DFT) calculations can be employed to determine the ground-state geometries, electronic structures, and orbital energies of the different isomers and potential polymorphs of this compound. nih.gov This can help rationalize observed reactivity and physical properties.

Structure-Property Relationship Modeling: Computational analysis can establish quantitative structure-property relationships (QSPRs). nih.gov By systematically modifying the structure in silico (e.g., changing substituents on the phenyl ring) and calculating properties like electronic distribution, dipole moment, and reactivity indices, researchers can predict how structural changes will affect the compound's behavior. uni-bonn.denih.gov

Reaction Mechanism Simulation: Theoretical modeling can elucidate the mechanisms of known and potential reactions. Simulating reaction pathways, identifying transition states, and calculating activation energies can provide a deeper understanding of reactivity and guide the optimization of reaction conditions.

Unexplored Applications in Niche Chemical Fields (non-biological)

While pyrrole derivatives have been extensively studied for biological applications, the potential of this compound in non-biological fields remains largely untapped.

Materials Science: The pyrrole motif is a key component in various advanced materials. nih.gov Dihydropyrrole derivatives could serve as monomers for the synthesis of novel polymers with unique electronic or optical properties. Their potential use in the development of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or as components of functional dyes could be explored. nih.gov

Coordination Chemistry: The nitrogen atom in the dihydropyrrole ring can act as a ligand to coordinate with metal ions. Research into the synthesis and characterization of metal complexes incorporating this scaffold could lead to new catalysts, sensors, or magnetic materials.

Synthetic Building Blocks: The compound can be utilized as a versatile intermediate for the synthesis of more complex and structurally diverse molecules. alliedacademies.org Its inherent functionality—a secondary amine, a C=N imine equivalent, and an aromatic chloride—provides multiple handles for further chemical modification, making it a valuable building block in synthetic chemistry.

Challenges and Opportunities in the Field of Dihydropyrrole Chemistry

The broader field of dihydropyrrole chemistry faces several challenges, the solutions to which represent significant opportunities for advancement.

Challenge: Stereocontrol: A major challenge in dihydropyrrole synthesis is controlling the stereochemistry, especially when multiple stereocenters are present. Developing highly diastereoselective and enantioselective synthetic methods is a continuing goal.

Opportunity: Asymmetric Catalysis: The development of novel chiral catalysts for the asymmetric synthesis of dihydropyrroles would be a major breakthrough, providing access to enantiomerically pure compounds for various applications.

Challenge: Limited Commercial Availability: Many substituted dihydropyrroles, including specific isomers, are not readily available commercially, which can hinder research.

Opportunity: Process Development: There is an opportunity for chemists to develop robust, scalable, and cost-effective synthetic routes that could make these compounds more accessible to the wider scientific community. chemistryjournals.net

Challenge: Stability and Handling: Some dihydropyrrole derivatives can be sensitive to air or moisture, or may be thermodynamically unstable relative to their aromatic pyrrole counterparts. chim.it

Opportunity: Structural Diversification: Investigating the impact of different substituents on the stability and properties of the dihydropyrrole ring can lead to the design of more robust and useful molecules. This creates an opportunity to expand the accessible chemical space and uncover new structure-property relationships. nih.gov

Q & A

Basic Research Questions

Q. What are the most reliable synthetic pathways for 2-(2-Chlorophenyl)-2,3-dihydro-1H-pyrrole, and how do reaction conditions influence yield?

- Methodology : Two primary methods are reported:

- Gold-catalyzed cyclization : Optimized for regioselectivity, using AuCl₃ in dichloromethane at 60°C (yield: 65–72%) .

- NaH-supported cyclization : Requires N-propargyl intermediates and NaH in THF under inert conditions (yield: 58–64%) .

- Critical Factors : Catalyst selection (gold vs. base), solvent polarity, and temperature control significantly impact cyclization efficiency. Purity is confirmed via TLC (ethyl acetate/hexane, 1:3) and IR spectroscopy (KBr pellets, ~1600 cm⁻¹ for pyrrole ring vibrations) .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral markers should researchers prioritize?

- Key Techniques :

- IR Spectroscopy : Detect C–N stretching (~1250 cm⁻¹) and aromatic C–Cl bonds (~750 cm⁻¹) .

- X-ray Crystallography : Resolves the dihydro-pyrrole ring conformation and chloro-substituent orientation (e.g., bond angles: C–Cl–C ~120°) .

- ¹H NMR : Peaks at δ 3.2–3.5 ppm (methylene protons in dihydropyrrole) and δ 7.2–7.6 ppm (chlorophenyl aromatic protons) .

Q. How can researchers design in vitro assays to evaluate the biological activity of this compound?

- Protocol :

- Antifungal Testing : Use agar diffusion assays against Candida albicans with fluconazole as a control. Compound activity is quantified via inhibition zone diameter (e.g., 15–18 mm at 100 µg/mL) .

- Cytotoxicity Screening : Employ MTT assays on human cell lines (e.g., HEK-293) to establish IC₅₀ values, ensuring concentrations ≤10 µM for preliminary safety .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of gold-catalyzed cyclization in synthesizing this compound?

- Analysis : Gold(I) activates alkyne moieties in N-propargyl precursors, promoting 5-endo-dig cyclization via π-activation. Computational studies (DFT) suggest transition-state stabilization through Au–alkyne interactions, favoring pyrrole ring closure over competing pathways . Contradictions arise in solvent effects: polar solvents (e.g., DMF) reduce yields due to catalyst poisoning .

Q. How do structural modifications (e.g., substituent position on the chlorophenyl ring) affect reactivity and pharmacological activity?

- SAR Findings :

- Para-substitution : Enhances antifungal activity (e.g., 4-chloro derivative shows 20% higher efficacy than 2-chloro) due to improved lipophilicity .

- Ortho-substitution : Steric hindrance reduces cyclization efficiency (yield drops to ~40%) but increases metabolic stability in hepatic microsome assays .

- Table 1 : Comparison of substituent effects on activity and synthesis:

| Substituent Position | Cyclization Yield (%) | Antifungal IC₅₀ (µM) |

|---|---|---|

| 2-Chloro | 65 | 12.5 |

| 4-Chloro | 72 | 9.8 |

Q. What strategies mitigate variability in kinetic studies of pyrrole derivatives under oxidative conditions?

- Approach :

- Pseudo-First-Order Assumptions : Use excess OH radicals (from H₂O₂/UV) to isolate compound reactivity .

- Calibration : Include internal standards (e.g., propane) to normalize field-test data, reducing variability from competing reactions (RSD <10%) .

Q. How can computational modeling (e.g., DFT, molecular docking) guide the optimization of this compound for target-specific applications?

- Workflow :

- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to predict electrophilic regions (e.g., pyrrole β-position) for functionalization .

- Docking Studies : Simulate binding to fungal CYP51 (target of azoles); identify key interactions (e.g., H-bonding with chloro-substituent) .

Data Contradictions and Resolution

- Issue : Discrepancies in reported cyclization yields (58–72%) vs. antifungal activity (IC₅₀: 9.8–12.5 µM) .

- Resolution : Variability stems from impurity profiles (unreacted intermediates in lower-yield syntheses reduce bioactivity). Purification via column chromatography (silica gel, hexane/EtOAc gradient) resolves this .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.